REACTION_CXSMILES
|
O[C:2]1([CH3:14])[C:7]2[CH:8]=[CH:9][C:10]([O:12][CH3:13])=[CH:11][C:6]=2[O:5][CH2:4][CH2:3]1.P(Cl)(Cl)(Cl)=O.O>N1C=CC=CC=1>[CH3:13][O:12][C:10]1[CH:9]=[CH:8][C:7]2[C:2]([CH3:14])=[CH:3][CH2:4][O:5][C:6]=2[CH:11]=1
|
Name
|
|
Quantity
|
73.3 g
|
Type
|
reactant
|
Smiles
|
OC1(CCOC2=C1C=CC(=C2)OC)C
|
Name
|
|
Quantity
|
11.6 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
380 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with ether
|
Type
|
WASH
|
Details
|
the ethereal extracts were washed
|
Type
|
ADDITION
|
Details
|
with dilute acid
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
sodium bicarbonate solution, then water and dried
|
Type
|
CUSTOM
|
Details
|
Evaporation of the solvent
|
Type
|
WAIT
|
Details
|
left 58 g of residue (87.2%)
|
Type
|
ADDITION
|
Details
|
a mixture of isomeric alkenes
|
Name
|
|
Type
|
|
Smiles
|
COC1=CC2=C(C(=CCO2)C)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |